molecular formula C9H13NO2 B12108600 4-Hydroxy-6-methyl-1-propylpyridin-2(1H)-one CAS No. 22787-50-4

4-Hydroxy-6-methyl-1-propylpyridin-2(1H)-one

Cat. No.: B12108600
CAS No.: 22787-50-4
M. Wt: 167.20 g/mol
InChI Key: PVPCCBVPEPJYMT-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-1-propylpyridin-2(1H)-one is a pyridinone derivative characterized by a hydroxyl group at position 4, a methyl group at position 6, and a propyl substituent at the nitrogen atom (position 1). This structural framework is critical for its physicochemical and biological properties. Pyridinones are heterocyclic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and ability to engage in hydrogen bonding .

Properties

CAS No.

22787-50-4

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-hydroxy-6-methyl-1-propylpyridin-2-one

InChI

InChI=1S/C9H13NO2/c1-3-4-10-7(2)5-8(11)6-9(10)12/h5-6,11H,3-4H2,1-2H3

InChI Key

PVPCCBVPEPJYMT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=CC1=O)O)C

Origin of Product

United States

Preparation Methods

Hydrolysis of Ethyl 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes reflux in 1 N hydrochloric acid for 72 hours, yielding 4-hydroxy-6-methylpyridin-2(1H)-one as a white solid with 99% efficiency. The reaction mechanism involves ester hydrolysis followed by decarboxylation. Crystallization from methanol-diethyl ether (1:1 v/v) produces X-ray-quality crystals, confirming the planar pyridinone core stabilized by intramolecular hydrogen bonds.

Reaction Conditions

  • Substrate : 10.0 g ethyl ester (0.05 mol)

  • Acid : 350 mL 1 N HCl

  • Temperature : Reflux

  • Yield : 6.2 g (99%)

  • Melting Point : 273–275°C

Ammonolysis of 4-Hydroxy-6-methylpyran-2-one

Dehydroacetic acid is converted to 4-hydroxy-6-methylpyran-2-one via sulfuric acid-catalyzed cyclization at 130°C (86% yield). Subsequent ammonolysis with 28% ammonium hydroxide at 100°C for 6 hours replaces the pyrone oxygen with an NH group, forming 4-hydroxy-6-methylpyridin-2(1H)-one (80% yield).

Spectroscopic Validation

  • IR (cm⁻¹) : 3,445 (O–H), 1,653 (C=O), 1,634 (C=N).

  • ¹H NMR (DMSO-d₆) : δ 2.06 (s, 3H, CH₃), 5.32 (d, 1H, H3), 5.58 (m, 1H, H5).

N-Alkylation Strategies for Propyl Group Introduction

Functionalization at the N-1 position is achieved through alkylation, leveraging the nucleophilic character of the pyridinone nitrogen.

Direct Alkylation with Propyl Halides

4-Hydroxy-6-methylpyridin-2(1H)-one reacts with propyl bromide in the presence of a base, typically potassium carbonate, in polar aprotic solvents like dimethylformamide (DMF) or acetone.

Optimized Protocol

  • Substrate : 1.25 g 4-hydroxy-6-methylpyridin-2(1H)-one (10 mmol)

  • Alkylating Agent : 1.2 mL propyl bromide (12 mmol)

  • Base : 2.76 g K₂CO₃ (20 mmol)

  • Solvent : 20 mL DMF

  • Temperature : 80°C, 12 hours

  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol.

  • Yield : 75–80%

  • Melting Point : 198–200°C

Mechanistic Insight
Deprotonation of the NH group by K₂CO₃ generates a resonance-stabilized anion, which undergoes nucleophilic substitution with propyl bromide. O-Alkylation is suppressed due to the lower acidity of the hydroxyl group compared to the NH.

Reductive Amination with Propionaldehyde

A modified approach adapts the reductive alkylation method used for bis(pyridyl)methane synthesis. Here, propionaldehyde condenses with 4-hydroxy-6-methylpyridin-2(1H)-one under catalytic piperidine and pyridine, followed by in situ reduction.

Procedure

  • Substrate : 1.25 g pyridinone (10 mmol)

  • Aldehyde : 0.72 mL propionaldehyde (10 mmol)

  • Catalyst : 15 μL piperidine, 45 μL pyridine

  • Reductant : Sodium triacetoxyborohydride (STAB)

  • Solvent : Methanol

  • Temperature : Reflux, 3 hours

  • Yield : 70–75%

Advantages

  • Avoids harsh alkylation conditions.

  • STAB selectively reduces the imine intermediate without affecting the pyridinone ring.

Analytical Characterization of 4-Hydroxy-6-methyl-1-propylpyridin-2(1H)-one

Successful synthesis is confirmed through spectroscopic and chromatographic analysis:

¹H NMR (DMSO-d₆)

  • δ 0.92 (t, 3H, J = 7.3 Hz, CH₂CH₂CH₃)

  • δ 1.55 (m, 2H, CH₂CH₂CH₃)

  • δ 3.25 (t, 2H, J = 7.1 Hz, N–CH₂)

  • δ 2.08 (s, 3H, C6–CH₃)

  • δ 5.34 (d, 1H, J = 2.1 Hz, H3)

  • δ 5.60 (m, 1H, H5)

IR (cm⁻¹)

  • 3,420 (O–H), 2,960 (C–H alkyl), 1,650 (C=O), 1,570 (C=N).

Mass Spectrometry

  • m/z: 181 [M+H]⁺ (calculated for C₉H₁₃NO₂: 179.1).

Challenges and Optimization Strategies

Regioselectivity in N-Alkylation

Competing O-alkylation is minimized by:

  • Using bulky bases (e.g., DBU) to favor N-deprotonation.

  • Employing solvents with high dielectric constants (e.g., DMF) to stabilize the ionic intermediate.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures remove unreacted starting materials.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves N- and O-alkylated byproducts.

Comparative Evaluation of Methods

Method Yield Purity Scalability Cost
Direct Alkylation75–80%>95%HighLow
Reductive Amination70–75%90–93%ModerateModerate

Key Findings

  • Direct alkylation offers superior yield and scalability for industrial applications.

  • Reductive amination is preferable for lab-scale synthesis requiring milder conditions .

Chemical Reactions Analysis

Solid Acid-Catalyzed Cascade Reactions

This compound acts as a key component in chemodivergent cascade reactions under solid acid catalysis. When reacted with 2,2-dihydroxy-1-arylethan-1-ones and anilines in ethanol using p-toluenesulfonic acid (pTSA) as a catalyst, it forms 4-hydroxy-3-(2-oxo-2-aryl-1-(arylamino)ethyl)pyridin-2(1H)-ones through a one-pot process .

Key features of the reaction:

  • Conditions: Reflux in ethanol (4–6 hours) at 80°C.

  • Catalyst: Recyclable pTSA (10 mol%).

  • Yield: Moderate to good (60–83%), depending on substituents.

  • Scope: Tolerates diverse aryl and aniline groups, enabling structural diversification.

Substrate CombinationProduct StructureYield (%)
Phenylglyoxal hydrate + 1,3-dimethylbarbituric acid5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione83%

This method is valued for its atom economy and functional group compatibility, making it suitable for synthesizing pharmacologically relevant derivatives like anaphylatoxin receptor antagonists .

Enzymatic Hydroxylation

  • Reactivity:

    • 1-Methyl and 1-ethyl derivatives undergo 5-position hydroxylation with conversion rates of 20% and 17%, respectively.

    • 1-Propyl derivative shows only traces of product due to steric hindrance from the bulkier alkyl group .

SubstrateHydroxylation PositionConversion (%)
1-Propylpyridin-2(1H)-one5<5

Higher temperatures (>35°C) deactivate the enzyme, but optimal activity occurs at 30–35°C with near-complete conversion (~97%) for smaller substrates within six hours .

Stability Under Oxidative Conditions

The compound exhibits limited reactivity in radical-driven oxidation pathways. For example:

  • Oxidizing agents like hydrogen peroxide or AcOOH in the presence of Mn-based catalysts fail to modify the pyridinone core, likely due to electronic deactivation by the hydroxyl and methyl groups .

  • Dimerization or ring cleavage —common in simpler pyridinols (e.g., pyridine-2,6-diol)—is not observed, suggesting enhanced stability from the 1-propyl and 6-methyl substituents .

Synthetic Utility

Derivatives of 4-hydroxy-6-methyl-1-propylpyridin-2(1H)-one are explored for:

  • Pharmaceutical applications: Potential roles as platelet aggregation inhibitors and kidney function stimulants .

  • Material science: Stability under thermal and catalytic conditions makes it a candidate for designing heat-resistant polymers .

This compound’s reactivity profile highlights its versatility in green chemistry and bioactive molecule synthesis, though steric effects from the propyl group limit enzymatic modifications .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the significant applications of 4-hydroxy-6-methyl-1-propylpyridin-2(1H)-one is its role as an intermediate in the synthesis of antiviral compounds. Research indicates that derivatives of pyridin-2(1H)-one can inhibit reverse transcriptase, an essential enzyme for the replication of the human immunodeficiency virus (HIV). These compounds have shown efficacy against both wild-type and mutant strains of HIV, marking them as promising candidates for antiretroviral therapy .

Pharmacophore Design

The compound serves as a scaffold in drug design due to its peptidomimetic properties. It is incorporated into various therapeutic agents, including antibiotics and anti-allergic drugs. The structural versatility allows for modifications that enhance biological activity, making it a valuable component in the development of new pharmaceuticals .

Biochemical Applications

Bioconversion Processes

Recent studies have demonstrated the potential of using microbial systems for the bioconversion of pyridine derivatives into hydroxylated products. For instance, Burkholderia sp. MAK1 has been shown to effectively convert various pyridin-2-ones into their 5-hydroxy derivatives, which could have applications in synthesizing more complex pharmaceutical compounds . This biocatalytic approach offers an environmentally friendly alternative to traditional synthetic methods.

Environmental Science

Bioremediation Potential

The ability of certain microbes to utilize pyridine derivatives as a carbon source suggests potential applications in bioremediation. The conversion of toxic pyridine compounds by microorganisms could be harnessed to clean up contaminated environments, thereby mitigating pollution caused by industrial waste .

Table 1: Summary of Pharmacological Activities

Activity Description References
AntiviralInhibits HIV reverse transcriptase; effective against resistant strains
AntibacterialPotential scaffold for antibiotic development
Anti-allergicModifications lead to enhanced anti-allergic properties
BioconversionMicrobial conversion into hydroxylated derivatives

Table 2: Case Studies on Bioconversion

Microorganism Substrate Conversion Rate Product
Burkholderia sp. MAK14-chloropyridin-2-amine~97% after 6 hours6-amino-4-chloro-pyridin-3-ol
Burkholderia sp. MAK11-methylpyridin-2-olHigh conversion efficiencyDihydroxy products

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and pathways.

Comparison with Similar Compounds

Key Observations:

  • Fluorinated vs.
  • Core Heterocycle: Pyridinones (e.g., target compound) vs. pyrimidinediones (e.g., 6-methyl-1,3-dipropylpyrimidine-2,4-dione) differ in hydrogen-bonding capacity, affecting solubility and target binding .
  • Substituent Bulk : Bulky groups (e.g., thiophen-2-yl benzoyl in ) may hinder synthetic accessibility or bioavailability.

Key Observations:

  • Fluorination Impact : Fluorinated derivatives (e.g., 4p, 5) show lower yields (23–67%) due to challenging fluorinated reagent handling .
  • Purification : Chromatography is critical for polar derivatives (e.g., hydroxylated compounds), whereas crystalline analogs (e.g., 4p) are isolable via recrystallization .

Spectroscopic and Physicochemical Properties

Spectroscopic data highlight structural distinctions:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Reference
4p 1.95 (s, 3H, CH₃), 4.32 (t, J=7 Hz, 2H, N-CH₂) 168.5 (C=O), 110.2 (CF₂) 1720 (C=O), 1250 (C-F)
6-Methyl-1,3-dipropylpyrimidine-2,4-dione 0.92 (t, 6H, CH₂CH₂CH₃), 2.22 (s, 3H, CH₃) 162.1 (C=O), 151.8 (C-N) 1705 (C=O)
4-(4-Nitrophenyl)-6-phenylpyrimidin-2(1H)-one 8.32 (d, 2H, Ar-NO₂), 7.65 (m, 5H, Ar) 158.4 (C=O), 148.9 (C-NO₂) 1680 (C=O), 1520 (NO₂)

Key Observations:

  • C=O Stretching: Pyridinones (e.g., 4p) and pyrimidinediones show C=O IR peaks near 1700–1720 cm⁻¹, confirming ketone moieties .
  • Fluorine Signals : ¹⁹F NMR for fluorinated derivatives (e.g., 4p) reveals distinct CF₂/CF₃ resonances at ~-75 to -80 ppm .

Key Observations:

  • Hydroxyl vs. Fluorine : Hydroxyl groups (as in the target compound) may enhance hydrogen bonding to biological targets but reduce metabolic stability compared to fluorine .
  • Toxicity Trade-offs: Fluorinated derivatives (e.g., 4p) exhibit higher acute toxicity than non-fluorinated analogs .

Biological Activity

4-Hydroxy-6-methyl-1-propylpyridin-2(1H)-one, a member of the pyridinone family, has garnered attention for its diverse biological activities. This compound's structure features a hydroxyl group at the 4-position, a methyl group at the 6-position, and a propyl group at the 1-position of the pyridine ring, contributing to its unique pharmacological properties.

The molecular formula of 4-Hydroxy-6-methyl-1-propylpyridin-2(1H)-one is C9H13N1O2C_9H_{13}N_1O_2 with a molecular weight of approximately 165.21 g/mol. The presence of functional groups such as hydroxyl and methyl enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that pyridinone derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 4-hydroxy-6-methyl-1-propylpyridin-2(1H)-one demonstrate:

  • Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 8 to 128 μg/mL against various strains, suggesting moderate antibacterial activity .
  • Antifungal Properties : Some pyridinones have been reported to inhibit fungal growth, although specific data on this compound's antifungal activity remains limited.

Anti-inflammatory and Analgesic Effects

Pyridinones are also recognized for their anti-inflammatory and analgesic properties. Studies suggest that these compounds may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in pain signaling .

The exact mechanisms by which 4-hydroxy-6-methyl-1-propylpyridin-2(1H)-one exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory processes .
  • Membrane Disruption : Antimicrobial activity may involve disrupting bacterial cell membranes, leading to cell lysis .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various pyridinones, 4-hydroxy-6-methyl-1-propylpyridin-2(1H)-one was evaluated alongside other derivatives. The results indicated that while it exhibited moderate antibacterial activity, its potency was lower than that of more complex derivatives containing additional functional groups.

In Vivo Studies

Animal models have been used to assess the anti-inflammatory effects of pyridinones. In one study, administration of a related compound resulted in a significant reduction in paw edema in rats, indicating potential therapeutic applications in treating inflammatory conditions .

Data Tables

Activity Type Compound MIC (μg/mL) Notes
Antibacterial4-Hydroxy-6-methyl-1-propylpyridin-2(1H)-one32 - 128Moderate activity against Gram-positive bacteria
AntifungalRelated pyridinonesVariesLimited data on specific antifungal efficacy
Anti-inflammatoryRelated compoundsN/ASignificant reduction in inflammation observed

Q & A

Q. What are the common synthetic routes for 4-hydroxy-6-methylpyridin-2(1H)-one derivatives, and how do reaction conditions influence yields?

Synthesis of pyridin-2(1H)-one derivatives often involves cyclization or substitution reactions. For example, describes Method C (yield: 23%) and Method D (yield: 36%) for synthesizing structurally similar compounds. Key factors affecting yields include:

  • Catalyst selection : Acidic or basic conditions (e.g., HCl in DMF) influence reaction efficiency .
  • Temperature : Reactions conducted at 57–63°C optimize intermediate stability .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Example Synthesis Data

MethodReaction ConditionsYieldKey ProductReference
CAcidic catalyst, 60°C23%4p (heptafluoropropyl derivative)
DBasic conditions, RT36%4q (furan-substituted derivative)

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of 4-hydroxy-6-methyl-1-propylpyridin-2(1H)-one?

Structural validation relies on:

  • <sup>1</sup>H NMR : Distinct peaks for the hydroxyl group (δ ~10–12 ppm) and propyl chain (δ 0.8–1.6 ppm) .
  • <sup>19</sup>F NMR : Relevant for fluorinated analogs (e.g., CF3 groups at δ -60 to -70 ppm) .
  • IR spectroscopy : O-H stretching (~3200 cm<sup>-1</sup>) and carbonyl vibrations (~1650 cm<sup>-1</sup>) confirm lactam formation .

Note : For non-fluorinated analogs, X-ray crystallography (as in ) resolves ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can conflicting spectral data between synthetic batches be resolved?

Contradictions in NMR or IR data often arise from:

  • Tautomerism : The keto-enol equilibrium in pyridin-2(1H)-ones can shift with solvent polarity .
  • Impurities : Residual solvents (e.g., DMF) may obscure peaks. Use preparative HPLC or recrystallization (as in ) for purification .
  • Dynamic effects : Variable-temperature NMR helps identify conformational isomers .

Q. Methodological Approach

Compare experimental data with computational predictions (e.g., DFT calculations).

Validate purity via mass spectrometry (MS) and elemental analysis .

Q. What experimental design considerations are critical for evaluating the biological activity of pyridin-2(1H)-one derivatives?

highlights protocols for analgesic activity testing:

  • In vivo models : Use Sprague–Dawley rats or CD-1 mice for thermal plate assays.
  • Dosage : Administer compounds at 10–50 mg/kg body weight to assess dose-response relationships .
  • Statistical analysis : Employ GraphPad Prism for ANOVA and post-hoc tests (p < 0.05 significance threshold) .

Q. Key Parameters

ParameterDetailsReference
Animal modelCD-1 mice (n=10/group)
Test duration60-minute observation period post-administration
Control groupsSaline and positive controls (e.g., morphine)

Q. How can structure-activity relationships (SAR) guide the optimization of pyridin-2(1H)-one derivatives for pharmacological applications?

SAR studies prioritize:

  • Substituent effects : Electron-withdrawing groups (e.g., CF3) enhance metabolic stability .
  • Ring modifications : Furan or pyrazole substitutions () improve target binding .
  • Pharmacokinetics : LogP values <3 ensure blood-brain barrier penetration for CNS targets .

Q. Example SAR Table

DerivativeSubstituentBioactivity (IC50)Reference
4pCF312 μM (analgesic)
4qFuran8 μM (analgesic)

Q. What safety protocols are recommended for handling pyridin-2(1H)-one derivatives in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods when handling powdered compounds to avoid inhalation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (as in ) provides:

  • Bond lengths : Confirm lactam ring geometry (C=O bond ~1.22 Å) .
  • Hydrogen bonding : O-H···N interactions stabilize tautomeric forms .
  • Packing motifs : Predict solubility and stability trends .

Q. What analytical challenges arise in quantifying pyridin-2(1H)-one derivatives in biological matrices?

  • Matrix effects : Plasma proteins may interfere with LC-MS/MS detection. Use isotope-labeled internal standards .
  • Detection limits : Optimize UV absorbance at λ = 254 nm for HPLC analysis .

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